molecular formula C4H5ClN2O2S B12438670 1H-Imidazol-2-ylmethanesulfonyl chloride

1H-Imidazol-2-ylmethanesulfonyl chloride

Cat. No.: B12438670
M. Wt: 180.61 g/mol
InChI Key: WBFGWAVXUZZMIP-UHFFFAOYSA-N
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Description

1H-Imidazol-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C4H5ClN2O2S and a molecular weight of 180.61 g/mol . This compound is characterized by the presence of an imidazole ring, a sulfonyl chloride group, and a methylene bridge. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1H-Imidazol-2-ylmethanesulfonyl chloride typically involves the reaction of imidazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Imidazole+Methanesulfonyl Chloride1H-Imidazol-2-ylmethanesulfonyl Chloride+HCl\text{Imidazole} + \text{Methanesulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} Imidazole+Methanesulfonyl Chloride→1H-Imidazol-2-ylmethanesulfonyl Chloride+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Imidazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

1H-Imidazol-2-ylmethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-ylmethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The imidazole ring can also participate in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

1H-Imidazol-2-ylmethanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Methanesulfonyl Chloride: Lacks the imidazole ring and is less versatile in terms of coordination chemistry.

    Benzenesulfonyl Chloride: Contains a benzene ring instead of an imidazole ring, leading to different reactivity and applications.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar to benzenesulfonyl chloride but with a methyl group on the benzene ring, affecting its reactivity and solubility.

The presence of the imidazole ring in this compound makes it unique, providing additional sites for chemical modification and coordination .

Properties

Molecular Formula

C4H5ClN2O2S

Molecular Weight

180.61 g/mol

IUPAC Name

1H-imidazol-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C4H5ClN2O2S/c5-10(8,9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)

InChI Key

WBFGWAVXUZZMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CS(=O)(=O)Cl

Origin of Product

United States

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